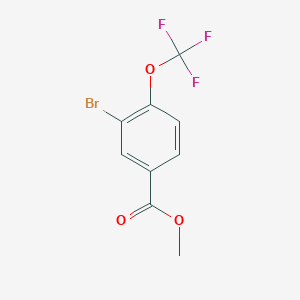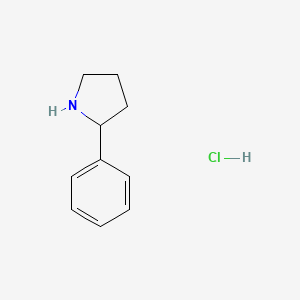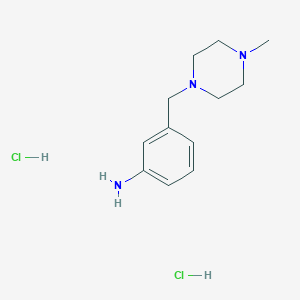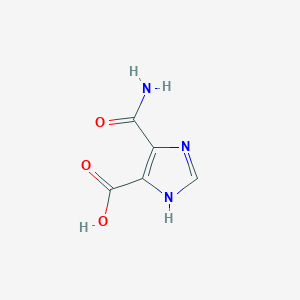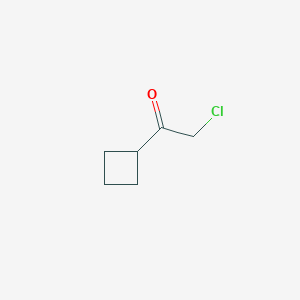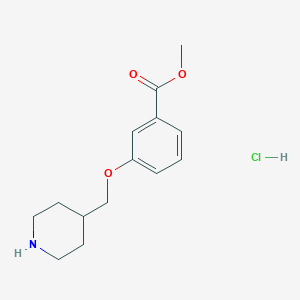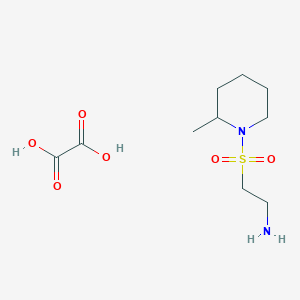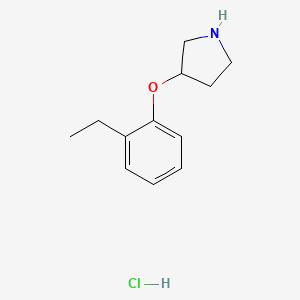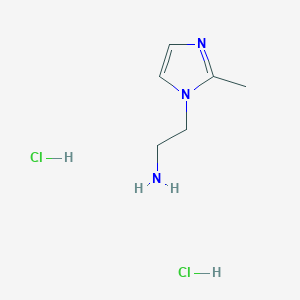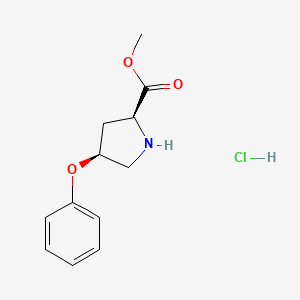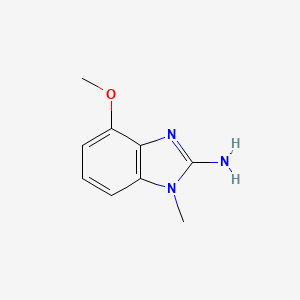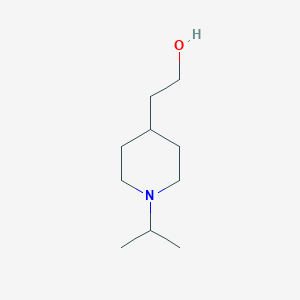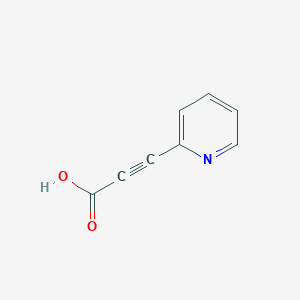
3-(Pyridin-2-yl)propiolic acid
概要
説明
3-(Pyridin-2-yl)propiolic acid is a chemical compound with the molecular formula C8H5NO2 . It has a molecular weight of 147.13 g/mol . The compound is characterized by the presence of a pyridine ring and a propiolic acid group .
Molecular Structure Analysis
The molecular structure of 3-(Pyridin-2-yl)propiolic acid consists of a pyridine ring attached to a propiolic acid group . The InChI key for this compound is PALVOZXUYYJTDL-UHFFFAOYSA-N . The compound has a topological polar surface area of 50.2 Ų and a complexity of 211 .Physical And Chemical Properties Analysis
3-(Pyridin-2-yl)propiolic acid has a molecular weight of 147.13 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 . The compound has an exact mass of 147.032028402 g/mol and a monoisotopic mass of 147.032028402 g/mol .科学的研究の応用
Coordination Polymers and Metal-Organic Frameworks (MOFs)
3-(Pyridin-2-yl)propiolic acid: is utilized in the synthesis of coordination polymers and MOFs . These structures are of great interest due to their potential applications in gas storage, separation, and catalysis. The acid acts as a bidentate ligand, coordinating with metal ions to form extended networks. This application is significant in material science, particularly for developing new materials with specific pore sizes and shapes.
Fluorescence Enhancement in Sol-Gels
This compound serves as a chelating agent for rare-earth ions like Eu³⁺ and Tb³⁺ . When incorporated into sol-gels, it enhances fluorescence properties, which is beneficial for creating advanced photonic materials. These materials can be used in optical devices and sensors, contributing to advancements in bioimaging and diagnostics.
Organic Synthesis
3-(Pyridin-2-yl)propiolic acid: is a precursor in the Ugi four-component reaction (Ugi-4CR), which is a versatile method for generating complex organic molecules . Its reactivity allows for the construction of a wide array of functionalized compounds, including amino acids and heterocycles, which are valuable in pharmaceutical research and development.
Photophysical Studies
The compound exhibits interesting photophysical behavior, which is studied using various spectroscopic techniques . Understanding its properties can lead to the development of new organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Industrial Applications
In industrial settings, 3-(Pyridin-2-yl)propiolic acid can be used to synthesize intermediates for more complex chemical products . Its role in the production of polymers, coatings, and adhesives is crucial for manufacturing processes that require materials with specific chemical properties.
将来の方向性
Pyridine compounds, including 3-(Pyridin-2-yl)propiolic acid, continue to attract interest due to their diverse functional groups and potential applications in various fields . Future research may focus on developing robust methods for the selective introduction of multiple functional groups to the pyridine scaffold .
特性
IUPAC Name |
3-pyridin-2-ylprop-2-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c10-8(11)5-4-7-3-1-2-6-9-7/h1-3,6H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PALVOZXUYYJTDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C#CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-2-yl)propiolic acid | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


